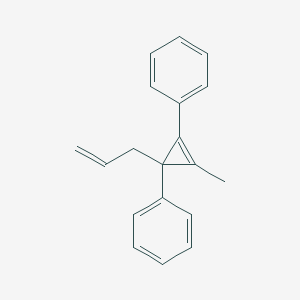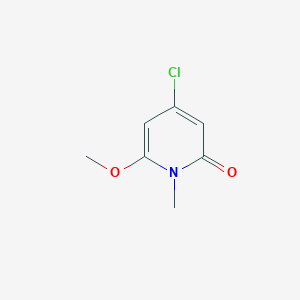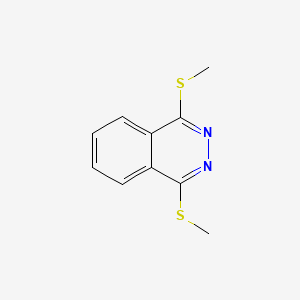
1,4-Bis(methylsulfanyl)phthalazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(methylsulfanyl)phthalazine is a chemical compound belonging to the phthalazine family. Phthalazines are a class of bicyclic N-heterocycles that have attracted significant attention due to their valuable biological and pharmacological activities . The structure of this compound consists of a phthalazine core with two methylsulfanyl groups attached at the 1 and 4 positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Bis(methylsulfanyl)phthalazine can be synthesized through various synthetic routes. One common method involves the condensation of 2-(methylsulfanyl)benzoic acid with hydrazine hydrate in the presence of a dehydrating agent such as phosphorus oxychloride . The reaction is typically carried out under reflux conditions in an organic solvent like ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Bis(methylsulfanyl)phthalazine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The phthalazine core can be reduced to phthalazine dihydride using reducing agents such as sodium borohydride.
Substitution: The methylsulfanyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.
Reduction: Sodium borohydride, ethanol, and water.
Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phthalazine dihydride.
Substitution: Various substituted phthalazine derivatives.
Applications De Recherche Scientifique
1,4-Bis(methylsulfanyl)phthalazine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has been studied for its potential antimicrobial and antitumor activities.
Industry: It is used in the development of corrosion inhibitors and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,4-Bis(methylsulfanyl)phthalazine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the phthalazine core .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phthalazine: The parent compound of 1,4-Bis(methylsulfanyl)phthalazine, which lacks the methylsulfanyl groups.
Quinoxaline: An isomeric compound with a similar bicyclic structure but different nitrogen atom positions.
Cinnoline: Another isomeric compound with a similar bicyclic structure but different nitrogen atom positions.
Quinazoline: An isomeric compound with a similar bicyclic structure but different nitrogen atom positions.
Uniqueness
This compound is unique due to the presence of the methylsulfanyl groups, which can significantly influence its chemical reactivity and biological activity. These groups can enhance its solubility, stability, and interaction with molecular targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
62645-07-2 |
|---|---|
Formule moléculaire |
C10H10N2S2 |
Poids moléculaire |
222.3 g/mol |
Nom IUPAC |
1,4-bis(methylsulfanyl)phthalazine |
InChI |
InChI=1S/C10H10N2S2/c1-13-9-7-5-3-4-6-8(7)10(14-2)12-11-9/h3-6H,1-2H3 |
Clé InChI |
MJKYAQOUUHTIEP-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NN=C(C2=CC=CC=C21)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


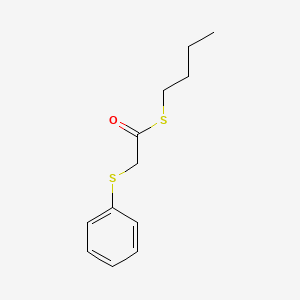
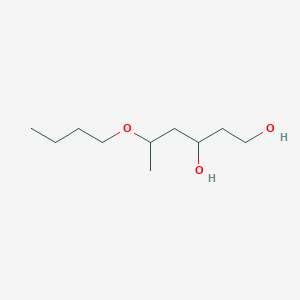

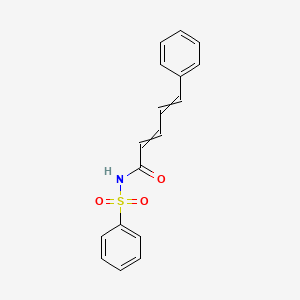
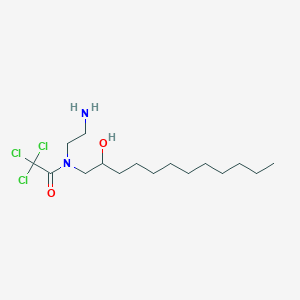
![2-{(E)-[2-(2-Chloroanilino)-2-oxoethylidene]amino}phenolate](/img/structure/B14515778.png)
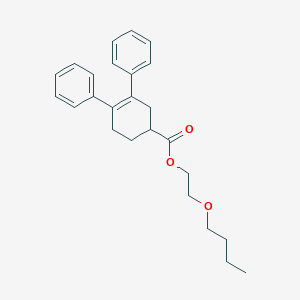
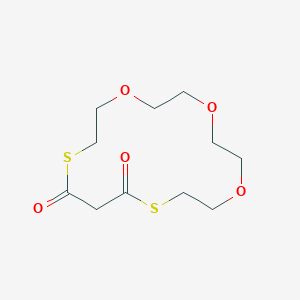
![8-Hydroxy-2,2,6-trimethyl-1-oxaspiro[2.5]octan-4-one](/img/structure/B14515792.png)
![4-Methoxy-N-[4-(2-methylpropoxy)phenyl]benzene-1-carbothioamide](/img/structure/B14515796.png)
